molecular formula C17H23N3O4 B4306179 N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No. B4306179
M. Wt: 333.4 g/mol
InChI Key: PZTCMSCHWXMBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu opioid receptor, which is a protein that plays a key role in the transmission of pain signals in the brain. The purpose of

Mechanism of Action

N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide works by binding to the mu opioid receptor and blocking its activation by endogenous opioid peptides such as endorphins and enkephalins. By blocking the activation of the mu opioid receptor, N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide effectively reduces the transmission of pain signals in the brain. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has also been shown to have an inhibitory effect on the reward pathway in the brain, which may make it a potential treatment for addiction.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its analgesic and anti-addictive effects, N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward signaling. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that is involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in lab experiments is its high selectivity for the mu opioid receptor. This makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is that it is a relatively new compound, and its long-term effects on animal models are not yet fully understood.

Future Directions

There are a number of potential future directions for N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide research. One area of interest is the potential therapeutic applications of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in the treatment of pain and addiction. Another area of interest is the development of new analogs of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide that may have improved selectivity or potency for the mu opioid receptor. Additionally, further studies are needed to fully understand the long-term effects of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide on animal models.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been used extensively in scientific research to study the role of the mu opioid receptor in pain signaling and addiction. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to be a highly selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has also been used in animal studies to investigate the potential therapeutic applications of mu opioid receptor antagonists in the treatment of pain and addiction.

properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11-8-20(9-12(2)24-11)10-17(21)19-14-6-16(23-4)15(22-3)5-13(14)7-18/h5-6,11-12H,8-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTCMSCHWXMBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Reactant of Route 6
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.